molecular formula C18H24O2 B089406 Geranyl phenylacetate CAS No. 102-22-7

Geranyl phenylacetate

Cat. No. B089406
CAS RN: 102-22-7
M. Wt: 272.4 g/mol
InChI Key: UXAIJXIHZDZMSK-FOWTUZBSSA-N
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Description

Geranyl phenylacetate is a flavoring agent that is a yellow liquid with an odor resembling honey and roses . It is miscible in alcohol, chloroform, and ether, and insoluble in water . It may contain other isomeric and closely related terpenic esters .


Molecular Structure Analysis

The molecular formula of Geranyl phenylacetate is C18H24O2 . Its molecular weight is 272.3820 . The IUPAC Standard InChI is InChI=1S/C18H24O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3/b16-12+ .


Physical And Chemical Properties Analysis

Geranyl phenylacetate has a density of 0.972 g/mL at 25°C (lit.) . Its boiling point is 278°C (lit.) . It is insoluble in water but miscible in alcohol, chloroform, and ether . The refractive index n20/D is 1.509 (lit.) .

Scientific Research Applications

  • Antifungal Activity : Geranyl phenylacetate derivatives, synthesized through geranylation reactions, showed inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea. These compounds varied in effectiveness depending on their chemical structure, suggesting potential as antifungal agents (Espinoza et al., 2014).

  • Microbial Oxidation Studies : Research on geranyl compounds like geranylacetone and geranyloxycoumarin investigated their oxidation by microorganisms. The study provided insights into different pathways of microbial oxidations and their potential applications (Müller et al., 2010).

  • Ocular Surface Treatment : Geranyl farnesylacetate (gefarnate), a related compound, was found to stimulate goblet cell repopulation and increase mucin production after conjunctival injury, with potential therapeutic applications for ocular surface conditions (Toshida et al., 2002).

  • Protein Modification Studies : Geranyl groups have been observed in RNA modifications in bacteria, affecting codon recognition and translation processes. This highlights the biological significance of geranyl modifications in nucleic acids (Wang et al., 2016).

  • Enzymatic Synthesis : Research on enzymatic processes utilized geranyl acetate, an ester of geraniol, highlighting its significance in flavor and fragrance compound synthesis. This demonstrates its potential in industrial biotechnological applications (Claon & Akoh, 1994).

  • Fermentation Engineering : Saccharomyces cerevisiae was engineered for the production of geranyl acetate, emphasizing its economic value in the fragrance and cosmetic industries. This study demonstrates the potential of microbial production systems for valuable fragrance compounds (Wu et al., 2018).

Safety And Hazards

Geranyl phenylacetate has low toxicity by ingestion and skin contact . It is a combustible liquid . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-12H,7,9,13-14H2,1-3H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIJXIHZDZMSK-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)CC1=CC=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC(=O)CC1=CC=CC=C1)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051513
Record name (1E)-2,6-Dimethylhepta-1,5-dien-1-yl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; soft sweet honey-like herbaceous odour with floral undertones
Record name Geranyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/953/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, 1 mL in 4 mL 90% ethanol (in ethanol)
Record name Geranyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/953/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.971-0.978
Record name Geranyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/953/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl phenylacetate

CAS RN

102-22-7
Record name Geranyl phenylacetate
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Record name Geranyl phenylacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl phenylacetate
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Record name Benzeneacetic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1E)-2,6-Dimethylhepta-1,5-dien-1-yl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Geranyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.741
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Record name GERANYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A4GG7D57
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
LK Zhao, BL Tong, J Su, Y Fu, Z Pei, YY Gao… - Chemistry of Natural …, 2023 - Springer
A new geranyl phenylacetate glycoside, 14,15-dehydroxy-16-hydroxy-Δ 14 -cinnacasside E (1) was isolated from the twigs of Aphanamixis polystachya. The structure of the isolated …
Number of citations: 0 link.springer.com
AC Molinos, H Abriouel, RL López, NB Omar… - Food and Chemical …, 2009 - Elsevier
… Citric acid, lactic acid, p-hydroxybenzoic methylester acid (PHBME), vanillic acid, tyrosol, geranyl butyrate, geranyl phenylacetate, and isopropyl methyl phenol were purchased from …
Number of citations: 88 www.sciencedirect.com
LK Zhao, BL Tong, J Su, Y Fu, Z Pei, YY Gao… - Chemistry of Natural …, 2023 - Springer
… To the article “A New Geranyl Phenylacetate Glycoside from the Twigs of Aphanamixis polystachya” by Li-Kang Zhao, Bin-Liang Tong, Jian Su, Yan Fu, Zhen Pei, Ying-Ying Gao …
Number of citations: 0 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2009 - Wiley Online Library
… The genotoxicity of one of the alpha,beta-unsaturated substances, geranyl phenylacetate [FL-… concluded that geranyl phenylacetate can be evaluated through the Procedure in this FGE. …
Number of citations: 2 efsa.onlinelibrary.wiley.com
P Pripdeevech, T Machan - Food Chemistry, 2011 - Elsevier
… palmitate (0.25%), 6,10,14-trimethyl-2-pentadecanone (0.23%), cis-2-(1-pentenyl)furan (0.22%), geranyl linalyl ester (0.22%), 2(3H)-furanone (0.16%) and geranyl phenylacetate (0.05%…
Number of citations: 111 www.sciencedirect.com
F Luan, HT Liu, YY Wen… - Flavour and fragrance …, 2008 - Wiley Online Library
Classification models of the fragrance properties of chemical compounds were performed using linear and non‐linear models. The dataset was divided into three classes on the basis of …
Number of citations: 16 onlinelibrary.wiley.com
DLJ Opdyke - Clinical Toxicology, 1977 - Taylor & Francis
… Geranium oil Bourbon Geranium oil Moroccan Geranyl acetate Geranyl benzoate Geranyl butyrate Geranyl crotonate Geranyl formate Geranyl isobutyrate Geranyl phenylacetate …
Number of citations: 10 www.tandfonline.com
RS Igoe - 1999 - Springer
… Geranyl Phenylacetate A flavoring agent that is a yellow liquid with an odor resembling honey and roses. Miscible in alcohol, chloroform, and ether, and insoluble in water, it may …
Number of citations: 0 link.springer.com
DR Bickers, P Calow, HA Greim, JM Hanifin… - Regulatory Toxicology …, 2003 - Elsevier
Safety evaluation of the large number of diverse chemicals used as fragrance ingredients follows a systematic prioritization of data generation and analysis, consideration of exposure …
Number of citations: 147 www.sciencedirect.com
R Chandra, R Singh - Biochemical Engineering Journal, 2012 - Elsevier
… 17.83), pyrrolo(1,2-A)pyrazine-1,4-dione,hexahydro-3 (RT 18.11), l-hexanedioic acid (RT 21.22), benzene acetic acid (22.33), 1-chloro heptacosane (RT 23.51), geranyl phenylacetate (…
Number of citations: 152 www.sciencedirect.com

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